molecular formula C16H10BrNO2S2 B12129464 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidi n-4-one

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidi n-4-one

Cat. No.: B12129464
M. Wt: 392.3 g/mol
InChI Key: HUJBUCUPIVAQEV-NQDFZQDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological properties.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Benzothiazoles: Known for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its specific structural features, such as the presence of a furan ring and a bromophenyl group. These contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H10BrNO2S2

Molecular Weight

392.3 g/mol

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5-

InChI Key

HUJBUCUPIVAQEV-NQDFZQDQSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.